N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-15(24)16-7-11-18(12-8-16)22-21(25)17-9-13-20(14-10-17)28(26,27)23(2)19-5-3-4-6-19/h7-14,19H,3-6H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOVLSZJXINBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Acylation: Introduction of the acetyl group to the phenyl ring.
Sulfamoylation: Attachment of the sulfamoyl group to the benzamide structure.
Cyclopentylation: Introduction of the cyclopentyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with several sulfamoyl benzamide derivatives reported in the literature. Key comparisons include:
Key Observations :
- Sulfamoyl Substituents: The cyclopentyl(methyl) group in the target compound contrasts with benzyl(methyl) (LMM5) or cyclohexyl(ethyl) (LMM11) moieties.
- Aromatic Modifications : The acetylphenyl group in the target compound differs from methoxyphenyl (LMM5) or ethoxyphenyl (), which may alter electronic properties and metabolic stability .
- Heterocyclic Additions : Compounds like LMM5/LMM11 and ’s imidazole derivatives incorporate 1,3,4-oxadiazole or imidazole rings, enhancing interactions with polar residues in enzyme active sites .
Computational Predictions
- Glide docking (–8, 11) predicts that cyclopentyl(methyl)sulfamoyl’s hydrophobic enclosure could enhance binding affinity compared to smaller substituents (e.g., methyl or ethyl). This aligns with enhanced enrichment factors reported for bulky groups in Glide XP scoring .
Biological Activity
N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H24N2O4S
- Molecular Weight : 400.49 g/mol
The compound features an acetyl group, a sulfamoyl moiety, and a cyclopentyl group, which contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects:
- Enzyme Inhibition : The sulfamoyl group may form hydrogen bonds or ionic interactions with active sites of target enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with receptor sites, influencing signal transduction pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 98.5 | 7.5 |
| MCF-7 | 95.3 | 8.1 |
| DU145 | 97.2 | 6.9 |
| HepG2 | 99.0 | 5.8 |
These results suggest that the compound could serve as a lead for further development in cancer therapy due to its potent inhibitory effects on cell proliferation.
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models:
- Cytokine Inhibition : Studies showed a reduction in TNF-alpha and IL-6 levels in treated cells compared to controls.
- Mechanistic Insights : The compound's ability to modulate signaling pathways related to inflammation suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
-
Study on Antitumor Mechanism :
A study focused on the apoptotic effects of this compound in HepG2 cells revealed that it induces apoptosis via mitochondrial pathways. The treatment led to increased expression of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2), highlighting its mechanism in cancer cell death. -
Synthesis and Biological Evaluation :
Research conducted on the synthesis of sulfamoyl-benzamides included this compound as a candidate for selective inhibition of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase). The compound exhibited an IC50 value indicating effective inhibition, suggesting its potential utility in modulating nucleotide signaling pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-acetylphenyl)benzamide | Lacks sulfamoyl and cyclopentyl groups | Limited anti-cancer activity |
| 4-[cyclopentyl(methyl)sulfamoyl]benzamide | Lacks acetyl group | Moderate anti-inflammatory effects |
| N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide | Includes bromine which enhances reactivity | Enhanced cytotoxicity in certain assays |
The combination of functional groups in this compound contributes to its distinct biological profile compared to these analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
